

Application Notes and Protocols for CEP-28122 Mesylate Salt in Cell Culture

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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[1][2]} Its mesylate salt form enhances aqueous solubility and stability, making it suitable for cell culture-based assays. CEP-28122 exerts its biological effects by inhibiting ALK tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cell growth and survival in ALK-driven malignancies.^[3] These application notes provide detailed protocols for the preparation and use of **CEP-28122 mesylate salt** in cell culture experiments.

Physicochemical and Biological Properties

Property	Value	Reference
Chemical Formula	$C_{28}H_{35}ClN_6O_3 \cdot CH_4O_3S$	[1]
Molecular Weight	635.19 g/mol	N/A
CAS Number	1022958-60-6 (free base)	[1]
Appearance	Solid powder	N/A
Solubility	Soluble in DMSO	[1]
Storage (Powder)	-20°C for up to 3 years	N/A
Mechanism of Action	Potent and selective inhibitor of ALK tyrosine kinase	[2][3]
Biological Activity	Induces growth inhibition and cytotoxicity in ALK-positive cancer cells	[2][3]

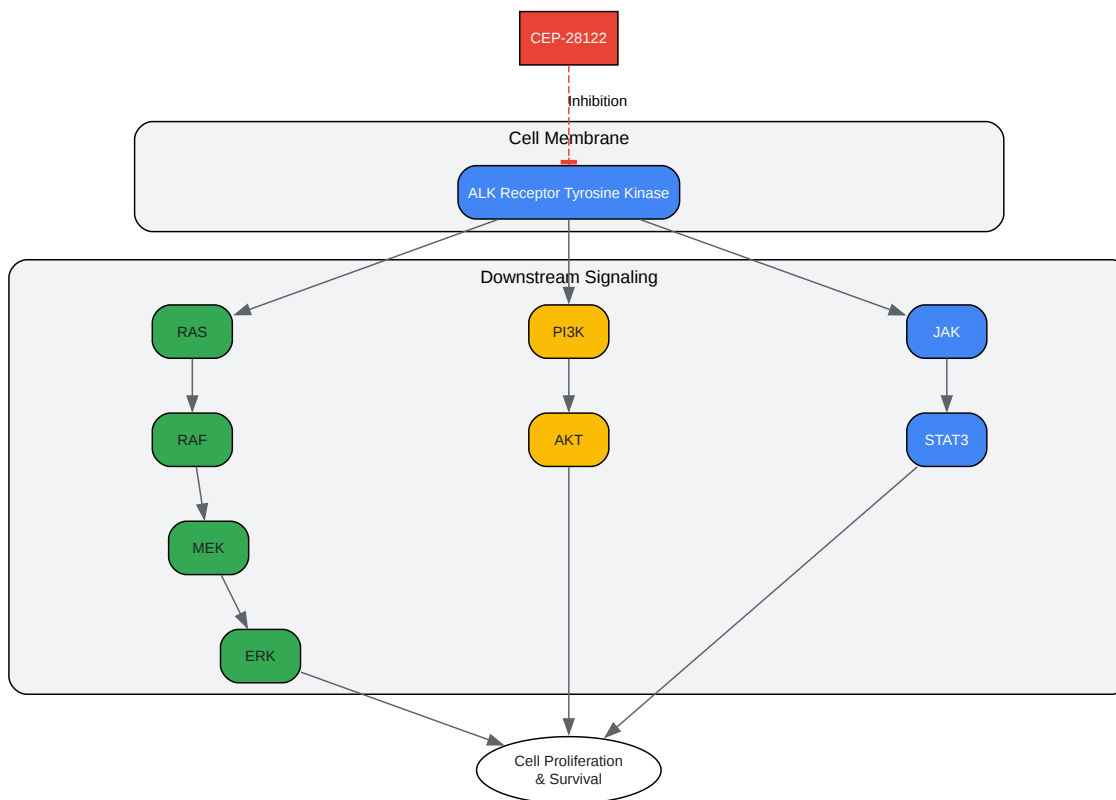
Quantitative Data: In Vitro Efficacy

CEP-28122 has demonstrated potent anti-proliferative activity in various ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell Line	Cancer Type	ALK Status	IC50 (nM)	Reference
Karpas-299	Anaplastic Large Cell Lymphoma	NPM-ALK Fusion	20-30	[3]
Sup-M2	Anaplastic Large Cell Lymphoma	NPM-ALK Fusion	20-30	[3]
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK Fusion	Not specified, but shows concentration-dependent growth inhibition	[3]
NCI-H3122	Non-Small Cell Lung Cancer	EML4-ALK Fusion	Not specified, but shows concentration-dependent growth inhibition	[3]
NB-1	Neuroblastoma	ALK Amplification	Not specified, but shows significant growth inhibition	[3]
SH-SY5Y	Neuroblastoma	ALK Activating Mutation (F1174L)	Not specified, but shows significant growth inhibition	[3]
NB-1643	Neuroblastoma	ALK Activating Mutation (R1275Q)	Not specified, but shows significant growth inhibition	[3]
Recombinant ALK Kinase	N/A	N/A	1.9	[1]

Signaling Pathway

CEP-28122 inhibits the constitutive activation of ALK, a receptor tyrosine kinase. This leads to the suppression of downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for cancer cell proliferation, survival, and metastasis.



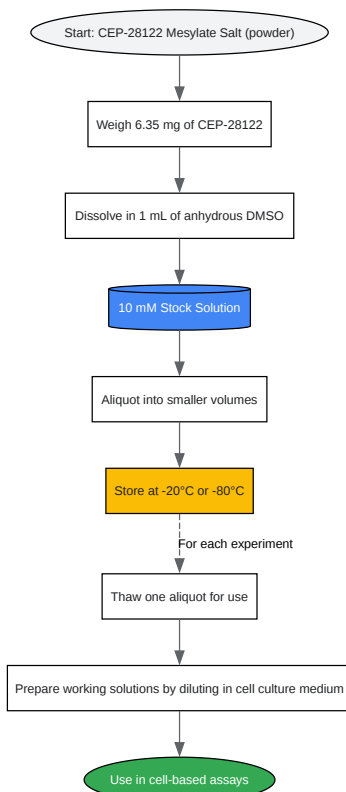
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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of **CEP-28122 mesylate salt** and subsequent working solutions for cell culture applications.



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Caption: Workflow for preparing **CEP-28122 mesylate salt** solutions.

Materials:

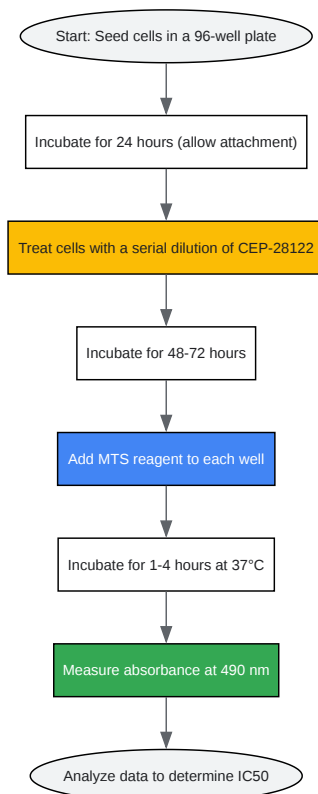
- **CEP-28122 mesylate salt** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile cell culture medium

Procedure:

- Stock Solution Preparation (10 mM): a. Aseptically weigh out 6.35 mg of **CEP-28122 mesylate salt**. b. Dissolve the powder in 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM. c. Gently vortex until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare working solutions by diluting the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 μ M working solution, add 1 μ L of the 10 mM stock solution to 1 mL of cell culture medium. c. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability (MTS) Assay

This protocol outlines a method to determine the effect of CEP-28122 on the viability of adherent cancer cells using a colorimetric MTS assay.



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Caption: Workflow for a cell viability (MTS) assay.

Materials:

- ALK-positive and ALK-negative cancer cell lines
- 96-well cell culture plates
- Complete cell culture medium
- CEP-28122 working solutions
- MTS reagent
- Microplate reader

Procedure:

- **Cell Seeding:** a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- **Compound Treatment:** a. Prepare a series of CEP-28122 working solutions in complete culture medium at 2X the final desired concentrations (e.g., ranging from 1 nM to 10 μ M). b. Remove the medium from the wells and add 100 μ L of the appropriate working solution or vehicle control to each well. c. Incubate the plate for 48 to 72 hours at 37°C.
- **MTS Assay:** a. Add 20 μ L of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** a. Subtract the average absorbance of the media-only blank wells from all other values. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the log of the CEP-28122 concentration and fit a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of ALK Phosphorylation

This protocol describes the detection of total ALK and phosphorylated ALK (p-ALK) in cell lysates by Western blotting following treatment with CEP-28122.

Materials:

- ALK-positive cancer cells
- 6-well cell culture plates
- CEP-28122 working solutions
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer

- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-ALK and anti-phospho-ALK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Lysis:** a. Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of CEP-28122 (e.g., 10, 30, 100, 300 nM) or vehicle control for a specified time (e.g., 2-4 hours). c. Wash the cells with ice-cold PBS and lyse them in 100-200 μ L of ice-cold lysis buffer. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant and determine the protein concentration using a BCA assay.
- **SDS-PAGE and Western Blotting:** a. Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against total ALK and p-ALK (specific to an activating phosphorylation site) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β -actin.

Quality Control and Best Practices

- Purity of Compound: Always use high-purity **CEP-28122 mesylate salt** for reproducible results.
- Solvent Quality: Use anhydrous, high-purity DMSO to prepare stock solutions.
- Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
- Vehicle Control: Always include a vehicle (DMSO) control in your experiments at the same final concentration as in the treated samples.
- Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.
- Assay Validation: For each new cell line, it is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration of CEP-28122 treatment.
- Stability: While specific stability data for CEP-28122 in cell culture media is not readily available, it is good practice to prepare fresh working solutions for each experiment. The stability of small molecules in media can be affected by temperature, pH, and media components.

Disclaimer

This information is intended for research use only and is not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

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